1,4,5,8-Tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene-9,10-dione core substituted with amino groups and chlorophenoxy groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions
Preparation of Anthracene-9,10-dione Core: This step often involves the oxidation of anthracene using strong oxidizing agents such as potassium dichromate or chromic acid.
Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction. Nitration is achieved using a mixture of concentrated nitric and sulfuric acids, and the nitro groups are subsequently reduced to amino groups using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Attachment of Chlorophenoxy Groups: The chlorophenoxy groups are typically introduced through nucleophilic aromatic substitution reactions. This involves reacting the amino-substituted anthracene-9,10-dione with 3-chlorophenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 1,4,5,8-Tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA double helix and inhibiting replication and transcription processes. Additionally, the amino and chlorophenoxy groups can form hydrogen bonds and other interactions with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar in structure but lacks the chlorophenoxy groups.
2,7-Dichlorophenoxy-9,10-anthraquinone: Contains chlorophenoxy groups but lacks amino groups.
1,4-Diamino-2,3-dichloroanthraquinone: Features both amino and chloro groups but in different positions.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione is unique due to the combination of amino and chlorophenoxy groups on the anthracene-9,10-dione core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88600-59-3 |
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Molecular Formula |
C26H18Cl2N4O4 |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-11-3-1-5-13(7-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-6-2-4-12(28)8-14/h1-10H,29-32H2 |
InChI Key |
ASSHVVCGTQIIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC(=CC=C5)Cl)N)N |
Origin of Product |
United States |
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